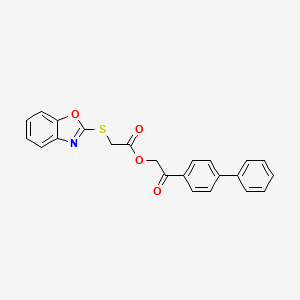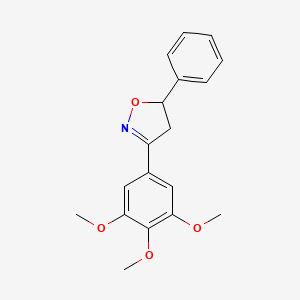![molecular formula C18H13F3N4O B11054663 7-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11054663.png)
7-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-B]PYRIDIN-5-ONE is a complex organic compound characterized by its unique structure, which includes a pyridyl group, a trifluoromethylphenyl group, and a tetrahydroimidazopyridinone core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the cyclization of appropriate precursors under specific conditions, such as the use of trifluoroacetic anhydride and vinyl azides .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized imidazopyridinone derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
Scientific Research Applications
7-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-B]PYRIDIN-5-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies to understand its interactions with biological targets and pathways.
Industrial Applications: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-B]PYRIDIN-5-ONE include other imidazopyridinone derivatives and trifluoromethyl-substituted compounds. Examples include:
- 7-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-B]PYRIDIN-5-ONE
- 7-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-B]PYRIDIN-5-ONE
Uniqueness
The uniqueness of 7-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-B]PYRIDIN-5-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H13F3N4O |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
7-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C18H13F3N4O/c19-18(20,21)12-4-1-5-13(7-12)25-10-23-17-16(25)14(8-15(26)24-17)11-3-2-6-22-9-11/h1-7,9-10,14H,8H2,(H,24,26) |
InChI Key |
TZARTZVSSFNKNX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=CN2C3=CC=CC(=C3)C(F)(F)F)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[1-(4-Fluorobenzyl)piperidin-4-yl]methyl}amino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11054584.png)
![3-(2,6-Dichlorobenzyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054588.png)
![9-(4-fluorophenyl)-4-(methoxymethyl)-6-methyl-1,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,11,13,15-hexaene-2,17-dione](/img/structure/B11054599.png)
methanone](/img/structure/B11054602.png)
![N-benzyl-4-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11054608.png)

![2-(4-chlorophenoxy)-N-spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-ylacetamide](/img/structure/B11054616.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B11054619.png)
![3-(4-chloro-2-fluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054631.png)
![2-(4-methoxyphenyl)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B11054635.png)
![2-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B11054641.png)

![(1E)-1-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B11054647.png)
![2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B11054655.png)
